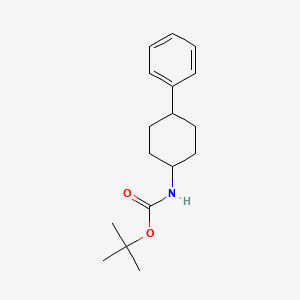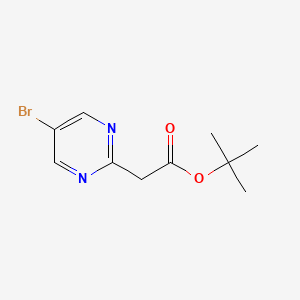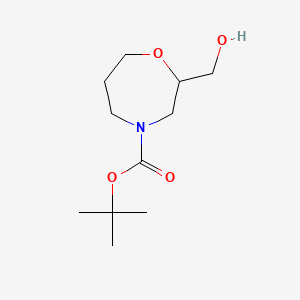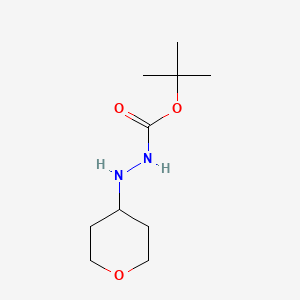
Tert-Butyl-3-ethynylazetidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 3-ethynylazetidine-1-carboxylate is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 . The compound is colorless to yellow in its physical form and can be either a liquid or solid .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-ethynylazetidine-1-carboxylate is1S/C10H15NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3 . This code provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
Tert-butyl 3-ethynylazetidine-1-carboxylate is a colorless to yellow liquid or solid . It has a molecular weight of 181.23 . The compound should be stored in a sealed, dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
Tert-Butyl-3-ethynylazetidin-1-carboxylat: ist ein vielseitiger Baustein in der organischen Synthese, insbesondere bei der Konstruktion von bioaktiven Molekülen. Seine Struktur ermöglicht die Einführung des Azetidinrings in verschiedene chemische Einheiten, was ein häufiges Motiv in vielen biologisch aktiven Verbindungen ist .
Vorläufer für Naturstoffe
Diese Verbindung dient als Vorläufer bei der Synthese von Naturstoffen wie Indiacen A und Indiacen B. Diese Naturstoffe wurden mit potenziellen Antikrebs-, entzündungshemmenden und schmerzlindernden Eigenschaften identifiziert .
Materialwissenschaftliche Anwendungen
In der Materialwissenschaft kann This compound verwendet werden, um die Eigenschaften von Polymeren und Harzen zu modifizieren. Durch die Einarbeitung dieser Verbindung können Forscher die thermische Stabilität und die mechanische Festigkeit von Materialien verändern .
Pharmazeutische Forschung
Die Pharmaindustrie kann diese Verbindung bei der Entwicklung neuer Medikamente einsetzen. Seine einzigartige chemische Struktur ermöglicht die Schaffung neuartiger Pharmakophore, was zur Entdeckung von Medikamenten mit neuen Wirkmechanismen führen kann .
Katalysatordesign
This compound: kann beim Design von Katalysatoren für chemische Reaktionen eingesetzt werden. Seine starre Struktur kann einen stabilen Rahmen für katalytische Zentren bieten und die Reaktionswirksamkeit verbessern .
Entwicklung von Agrochemikalien
In der Agrochemieforschung kann diese Verbindung zur Synthese von Pestiziden und Herbiziden verwendet werden. Der Azetidinring kann ein Schlüsselbestandteil bei der Entwicklung von Verbindungen sein, die gezielt bestimmte Schädlinge oder Unkräuter bekämpfen, ohne die Kulturpflanzen zu beeinträchtigen .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-ethynylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENGYBYGCXKNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90710747 | |
| Record name | tert-Butyl 3-ethynylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90710747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287193-01-5 | |
| Record name | tert-Butyl 3-ethynylazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90710747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-ethynylazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)

![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B592167.png)
![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)
![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride](/img/structure/B592170.png)
![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)




![tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B592184.png)
![tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B592185.png)

